Estradiol Valerate EP Impurity H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Estradiol Valerate EP Impurity H is a specific impurity associated with Estradiol Valerate, a synthetic estrogen used in hormone replacement therapy and other medical applications. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the safety, efficacy, and stability of the drug product.

作用机制

Target of Action

Estradiol Valerate EP Impurity H, also known as 2-Valeryl-17beta-estradiol 17-Valerate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, exerting its estrogenic effects .

Biochemical Pathways

The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues .

Pharmacokinetics

This compound is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . The terminal elimination half-life of estradiol was calculated at 16.9 +/- 6.0 hours .

Result of Action

The action of this compound results in the exertion of estrogenic effects in the body . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the application of sunscreen or lotion can alter the Cmax of estradiol

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol Valerate EP Impurity H typically involves the esterification of estradiol with valeric acid under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, and the reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of Estradiol Valerate and its impurities involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process includes multiple purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets regulatory standards.

化学反应分析

Types of Reactions

Estradiol Valerate EP Impurity H undergoes various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, but typically involve solvents like dichloromethane or ethanol and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Estradiol Valerate, each with distinct chemical properties and potential biological activities.

科学研究应用

Estradiol Valerate EP Impurity H is used in various scientific research applications, including:

Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for quality control and stability studies.

Biological Studies: Investigated for its potential biological activities and interactions with estrogen receptors.

Medical Research: Studied for its role in hormone replacement therapy and its effects on various physiological processes.

Industrial Applications: Utilized in the synthesis of other estrogenic compounds and in the development of new pharmaceutical formulations.

相似化合物的比较

Estradiol Valerate EP Impurity H can be compared with other similar compounds such as:

Estradiol: The parent compound, a naturally occurring estrogen.

Estrone: Another naturally occurring estrogen with different biological activity.

Estriol: A weaker estrogen compared to estradiol and estrone.

Estradiol Acetate: An esterified form of estradiol with different pharmacokinetic properties.

Estradiol Cypionate: Another esterified form used for prolonged release in hormone therapy.

This compound is unique in its specific structure and the role it plays as an impurity in the context of pharmaceutical quality control and research .

生物活性

Estradiol Valerate EP Impurity H is a specific impurity associated with Estradiol Valerate, a synthetic estrogen utilized in hormone replacement therapy and other medical applications. Understanding its biological activity is crucial for assessing its safety, efficacy, and impact on drug formulations.

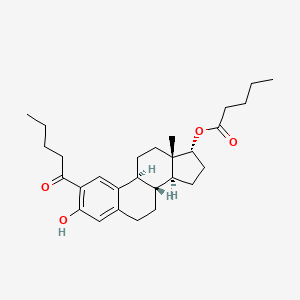

- Chemical Name : 2-Valeryl-17beta-estradiol 17-Valerate

- CAS Number : 1421283-56-8

- Molecular Formula : C23H32O3

- Molecular Weight : 364.51 g/mol

This compound functions as a pro-drug of estradiol, exerting its effects through binding to estrogen receptors (ERs). The compound's action mimics that of endogenous estradiol, which is primarily secreted by ovarian follicles during the menstrual cycle. The pharmacokinetics of this compound are essential for understanding its bioavailability and therapeutic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has improved oral bioavailability compared to natural estradiol, which has low oral bioavailability (2-10%) due to extensive first-pass metabolism. The esterification with valeric acid enhances absorption and prolongs the drug's action in the body.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | Varies by formulation |

| AUC0-t (ng·h/mL) | Varies by formulation |

| Elimination Half-life | Approximately 12-24 hours |

Biological Activity

The biological activity of this compound includes estrogenic effects similar to those of estradiol. It has been shown to influence various physiological processes:

- Cell Proliferation : Estradiol and its derivatives promote the growth of estrogen-responsive tissues, including breast and endometrial tissues.

- Bone Density Regulation : Estrogens play a critical role in maintaining bone density, reducing the risk of osteoporosis in postmenopausal women.

- Cardiovascular Health : Estradiol has protective cardiovascular effects, influencing lipid profiles and vascular function.

Clinical Studies and Case Reports

Recent studies have reported on the safety and efficacy of estradiol valerate formulations, including the impurity . For instance, a clinical trial noted that while estradiol valerate is generally safe, it can cause adverse reactions such as polymorphic drug eruptions and hypersensitivity reactions .

Case Study Example

In one case study involving a patient treated with estradiol valerate, severe drug eruptions were observed following administration. The patient developed fever and generalized rash within 24 hours of taking the medication, leading to hospitalization for further evaluation .

Comparisons with Similar Compounds

This compound can be compared with other estrogenic compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Estradiol | Strong estrogenic activity | Naturally occurring hormone |

| Estrone | Moderate estrogenic activity | Naturally occurring hormone |

| Estriol | Weaker estrogenic activity | Metabolite of estradiol |

| Estradiol Acetate | Similar pharmacokinetics | Esterified form for prolonged release |

| Estradiol Cypionate | Similar pharmacokinetics | Used for prolonged release in therapy |

属性

CAS 编号 |

1421283-56-8 |

|---|---|

分子式 |

C28H40O4 |

分子量 |

440.6 g/mol |

IUPAC 名称 |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26-,28-/m0/s1 |

InChI 键 |

RHEHQVRHZNOVQO-JGUUJACASA-N |

SMILES |

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |

手性 SMILES |

CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCCC)C)O |

规范 SMILES |

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |

同义词 |

(17β)-2-Valerylestra-1,3,5(10)-triene-1,17-diol 17-Pentanoate; 2-Valerylestradiol Valerate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。